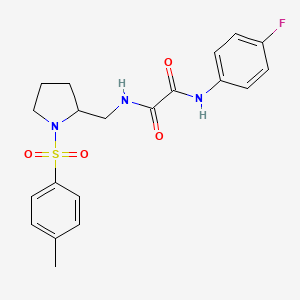

N1-(4-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

Description

N1-(4-Fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is an oxalamide derivative characterized by a 4-fluorophenyl group at the N1 position and a tosylated pyrrolidinylmethyl moiety at the N2 position. While direct data on this compound is absent in the provided evidence, its structural features align with oxalamides studied for antiviral, flavoring, and enzyme-modulating activities. The tosyl (p-toluenesulfonyl) group may influence metabolic stability and binding interactions compared to other substituents in related compounds.

Properties

IUPAC Name |

N'-(4-fluorophenyl)-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O4S/c1-14-4-10-18(11-5-14)29(27,28)24-12-2-3-17(24)13-22-19(25)20(26)23-16-8-6-15(21)7-9-16/h4-11,17H,2-3,12-13H2,1H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJYJMZROMLJJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps:

Formation of the Tosylpyrrolidine Intermediate: The tosylpyrrolidine moiety can be synthesized by reacting pyrrolidine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine.

Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable fluorinated aromatic compound reacts with an appropriate nucleophile.

Coupling to Form Oxalamide: The final step involves coupling the tosylpyrrolidine intermediate with the fluorophenyl derivative using oxalyl chloride and a base to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as flow chemistry and continuous processing can be employed to scale up the synthesis while maintaining control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N1-(4-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Material Science: Its unique structural properties make it useful in the development of novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of N1-(4-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can engage in π-π interactions, while the oxalamide linkage can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Activity Comparison of Selected Oxalamides

Metabolic and Toxicological Profiles

- Metabolism: Tosyl groups (as in the target compound) may reduce metabolic hydrolysis compared to acetylated or hydroxyethyl substituents. For example, N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768) undergoes rapid hepatic metabolism without amide hydrolysis .

- Safety: Umami oxalamides (e.g., S336) exhibit high NOELs (100 mg/kg/day) and safety margins (>500 million) due to efficient detoxification pathways . In contrast, antiviral oxalamides lack explicit toxicological data but likely require lower exposure thresholds.

Physicochemical Properties

Table 2: Analytical Data for Representative Oxalamides

*Calculated for C₂₃H₁₇ClF₄N₄O₃.

Biological Activity

N1-(4-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a synthetic compound belonging to the class of oxalamides. This compound has garnered attention due to its potential biological activities, particularly in enzyme inhibition and receptor binding. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of N1-(4-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide can be represented as follows:

The synthesis typically involves several steps:

- Formation of Tosylpyrrolidine : Tosyl chloride reacts with pyrrolidine in the presence of a base to yield 1-tosylpyrrolidine.

- Oxalamide Formation : The tosylpyrrolidine is then reacted with oxalyl chloride to form an intermediate.

- Final Coupling : This intermediate is coupled with an amine (e.g., pentylamine) to yield the final oxalamide product .

The biological activity of N1-(4-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The tosyl group may enhance binding affinity to certain enzymes, while the oxalamide structure contributes to the compound's overall stability and reactivity.

- Receptor Binding : It may exhibit affinity for various receptors, potentially influencing signaling pathways related to cellular functions .

Antifungal Activity

Recent studies have highlighted the antifungal properties of related compounds within the same class. For instance, derivatives with similar structural motifs have shown significant inhibitory effects against various phytopathogenic fungi, such as Rhizoctonia solani and Phytophthora infestans. These compounds demonstrated low EC50 values, indicating potent antifungal activity .

Enzyme Inhibition Studies

Research has indicated that compounds similar to N1-(4-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide exhibit inhibitory effects on succinate dehydrogenase (SDH), a key enzyme in the tricarboxylic acid cycle. For example, a related compound showed an IC50 value close to that of commercially available fungicides, suggesting potential applications in agricultural settings .

Case Studies

Several case studies have been conducted to evaluate the biological activity and safety profile of oxalamides:

| Study | Compound | Target | Activity | EC50/IC50 Value |

|---|---|---|---|---|

| 1 | Compound 7 | SDH | Antifungal | EC50 = 0.034 mg/L |

| 2 | Compound 12 | SDH | Antifungal | IC50 = 1.836 mg/L |

| 3 | Related Oxalamide | Various Fungi | Antifungal | EC50 < 0.05 mg/L |

These findings underscore the potential of N1-(4-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide and its derivatives as promising candidates for further development in both pharmaceutical and agricultural applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.